molecular formula C10H18ClNO B1403076 3-Azaspiro[5.5]undecan-9-one hydrochloride CAS No. 1225437-09-1

3-Azaspiro[5.5]undecan-9-one hydrochloride

Cat. No.: B1403076
CAS No.: 1225437-09-1
M. Wt: 203.71 g/mol
InChI Key: FSPCKFWOMKQBEH-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecan-9-one hydrochloride (CAS 1056629-32-3) is a spirocyclic compound with the molecular formula C₁₀H₁₇NO·HCl (MW 203.72). It features a unique bicyclic structure comprising a piperidine ring fused to a cyclohexanone moiety via a spiro carbon atom. This compound has garnered attention for its role in medicinal chemistry, particularly as a scaffold for designing nonpeptide glycoprotein IIb-IIIa antagonists with antiplatelet activity . Solid-state NMR studies reveal its ability to modulate protein dynamics, specifically targeting amino acid residues within ion channels, which positions it as a candidate for antiviral applications against resistant influenza strains .

Properties

IUPAC Name

3-azaspiro[5.5]undecan-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-9-1-3-10(4-2-9)5-7-11-8-6-10;/h11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPCKFWOMKQBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225437-09-1
Record name 3-azaspiro[5.5]undecan-9-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecan-9-one hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with hydrochloric acid to yield the desired product . The reaction conditions typically involve dissolving the crude product in dichloromethane, adding triethylamine and di-tert-butyl dicarbonate, and stirring the mixture at room temperature overnight .

Industrial Production Methods

Industrial production methods for 3-Azaspiro[5

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecan-9-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Spirocyclic Compounds
3-Azaspiro[5.5]undecan-9-one hydrochloride serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its spirocyclic framework allows chemists to explore new synthetic pathways and develop novel materials with unique properties .

Synthetic Routes
The synthesis typically involves cyclization reactions where suitable amines react with cyclic ketones under controlled conditions. This process can be optimized in industrial settings to enhance yield and purity through techniques such as crystallization and drying.

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies are ongoing to evaluate its effectiveness against resistant bacterial strains and viral infections, making it a candidate for further investigation in medicinal chemistry .

Mechanism of Action
The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity due to its unique molecular structure. This interaction could lead to various biological effects depending on the target pathways involved .

Therapeutic Applications

Infectious Diseases Treatment
Given its antimicrobial properties, this compound may be useful in treating infections caused by resistant bacteria, which is a growing concern in modern medicine.

Cancer Therapy Potential
Preliminary findings suggest that the compound may possess antitumor properties, indicating its potential use in oncology, particularly for cancers that show resistance to conventional therapies .

Neurological Disorders
There is emerging evidence supporting the exploration of this compound for neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparison with Related Compounds

To contextualize the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological Activity
3-Oxa-9-azaspiro[5.5]undecane hydrochlorideAntitumor and antimicrobial
1,9-Diazaspiro[5.5]undecane derivativesDiverse applications including obesity treatment

This comparison highlights the distinct biological activities associated with different structural variations within the spirocyclic family of compounds.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent against infections.
  • Cancer Research: Research focused on its antitumor properties has shown promising results in vitro, where the compound inhibited the growth of cancer cell lines resistant to standard chemotherapy agents.
  • Neuroprotective Effects: Preliminary animal studies indicated that this compound may protect neuronal cells from oxidative stress, warranting further investigation into its potential for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecan-9-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s structural similarity to naturally occurring alkaloids allows it to interact with various receptors and enzymes, potentially leading to neurotoxic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-azaspiro[5.5]undecan-9-one hydrochloride, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Name Molecular Formula Key Substituents/Modifications Synthesis Method Biological Activity/Applications Reference
This compound C₁₀H₁₇NO·HCl Ketone at C9, no additional substituents Hydrogenation of spirocyclic enones Antiviral (M2 channel inhibition), antiplatelet
3-Methyl-3-azaspiro[5.5]undecan-9-one C₁₁H₁₉NO Methyl group at N3 Catalytic hydrogenation of spirocyclic ene Intermediate for spirocyclic drug design
1-Oxa-9-azaspiro[5.5]undecane hydrochloride C₉H₁₈ClNO Oxygen atom replaces N3 Cyclization of piperidine derivatives Not explicitly reported; structural mimic
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride C₁₇H₂₄ClN Benzyl group at N3 Alkylation of spirocyclic amines Marketed compound with unspecified applications
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride C₁₄H₂₄ClNO₂ Ethyl ester side chain at C9 Esterification of carboxylic acid derivatives Probable pharmacokinetic optimization

Key Differences in Physicochemical Properties

  • Lipophilicity: The ethyl ester derivative (C₁₄H₂₄ClNO₂) exhibits increased lipophilicity compared to the parent compound due to the ester group, which may enhance membrane permeability .
  • Melting Points: this compound: Not explicitly reported, but similar spirocyclic hydrochlorides typically range between 140–220°C . 3-Methyl derivative: Melts at 55–60°C, lower due to reduced crystallinity from methyl substitution .
  • Hydrogen Bonding: The 1-oxa-9-azaspiro analogue (C₉H₁₈ClNO) has fewer hydrogen-bond acceptors (2 vs.

Biological Activity

3-Azaspiro[5.5]undecan-9-one hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its unique spirocyclic structure and its potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the specific target and pathway involved. Notably, the compound has shown potential in inhibiting geranylgeranyltransferase I (GGTase I), which plays a role in cancer cell proliferation by affecting downstream signaling pathways such as YAP1 and TAZ .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antitumor Activity : Compounds derived from this class have demonstrated significant antitumor properties, suggesting their potential use in cancer therapy.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for treating infections.
  • Immunosuppressive Effects : Some derivatives show immunosuppressive activity, which could be beneficial in conditions requiring immune modulation.
  • Anticonvulsant Effects : Certain derivatives have displayed anticonvulsant properties, indicating their potential use in managing seizure disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation via GGTase I inhibition
AntimicrobialEffective against various bacterial strains
ImmunosuppressiveModulates immune response
AnticonvulsantReduces seizure frequency

Notable Research Findings

  • A study highlighted the effectiveness of this compound in inhibiting the CCR5 receptor, which is crucial for HIV entry into cells. This suggests potential applications in antiviral therapies .
  • Another investigation focused on the compound's structure-activity relationship (SAR), revealing that modifications to the spirocyclic structure can enhance its biological potency against specific targets such as AM2, a viral protein associated with influenza .
  • A recent review discussed synthetic routes leading to various derivatives of this compound, emphasizing their diverse biological activities and therapeutic potentials in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.5]undecan-9-one hydrochloride
Reactant of Route 2
3-Azaspiro[5.5]undecan-9-one hydrochloride

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